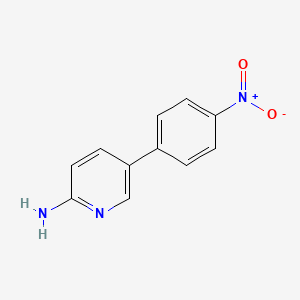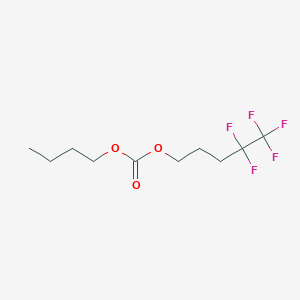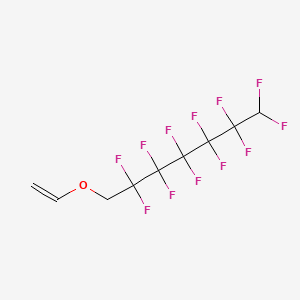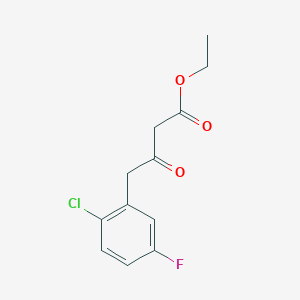![molecular formula C11H15BrO B12082384 4-Bromo-1-methyl-2-[(propan-2-yloxy)methyl]benzene](/img/structure/B12082384.png)
4-Bromo-1-methyl-2-[(propan-2-yloxy)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-methyl-2-[(propan-2-yloxy)methyl]benzene is an aromatic compound with the molecular formula C10H13BrO It is characterized by a bromine atom attached to a benzene ring, which also contains a methyl group and a propan-2-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-2-[(propan-2-yloxy)methyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-methyl-2-[(propan-2-yloxy)methyl]benzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-2-[(propan-2-yloxy)methyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-methyl-2-[(propan-2-yloxy)methyl]phenol.
Oxidation: Products include 4-bromo-1-methyl-2-[(propan-2-yloxy)methyl]benzoic acid.
Reduction: Products include 4-methyl-2-[(propan-2-yloxy)methyl]benzene.
Scientific Research Applications
4-Bromo-1-methyl-2-[(propan-2-yloxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-2-[(propan-2-yloxy)methyl]benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methyl-1-(propan-2-yloxy)benzene
- 4-Bromo-1-isopropoxy-2-methylbenzene
- 4-Bromo-1-methyl-2-(methoxymethyl)benzene
Uniqueness
4-Bromo-1-methyl-2-[(propan-2-yloxy)methyl]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
4-bromo-1-methyl-2-(propan-2-yloxymethyl)benzene |
InChI |
InChI=1S/C11H15BrO/c1-8(2)13-7-10-6-11(12)5-4-9(10)3/h4-6,8H,7H2,1-3H3 |
InChI Key |
HEYMFZUJLZDVQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)COC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12082314.png)

![2-[2-(3-Fluorophenyl)ethyl]benzoic acid](/img/structure/B12082330.png)


![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate](/img/structure/B12082347.png)





